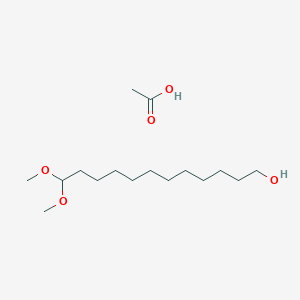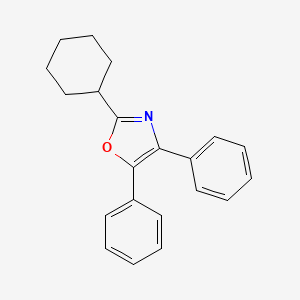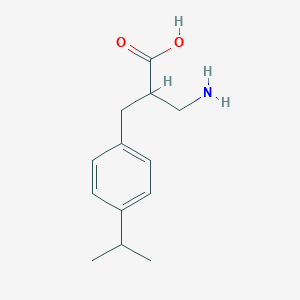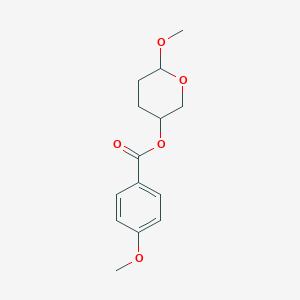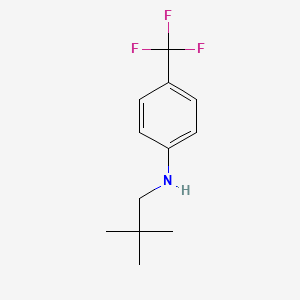![molecular formula C17H14O B12610614 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-56-6](/img/structure/B12610614.png)
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with a complex structure that includes both ethynyl and methoxyphenyl groups
Métodos De Preparación
The synthesis of 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene typically involves several steps, including the use of classical organic reactions such as the Sonogashira cross-coupling reaction. This reaction is known for its ability to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst under mild conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene exerts its effects involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds such as:
1-Ethynyl-4-(1,2,2-triphenylethenyl)benzene: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1-Methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene: Another compound with a methoxy group, but differing in the position of the ethynyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Propiedades
Número CAS |
648933-56-6 |
|---|---|
Fórmula molecular |
C17H14O |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H14O/c1-3-15-6-4-5-7-16(15)11-8-14-9-12-17(18-2)13-10-14/h1,4-13H,2H3 |
Clave InChI |
JDUDEHQMPDLAIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


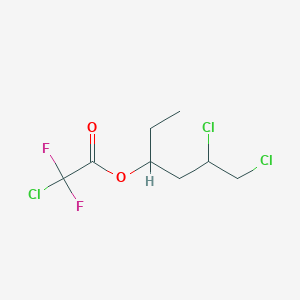
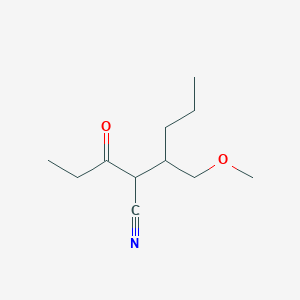
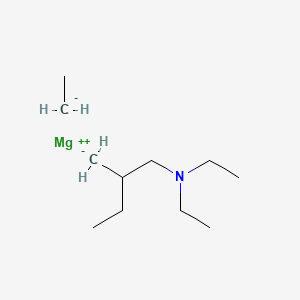
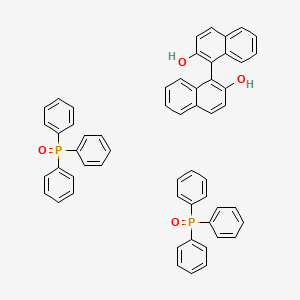
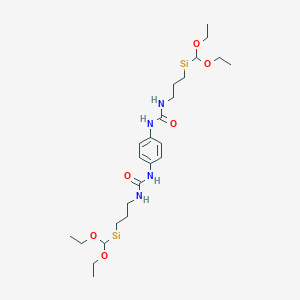
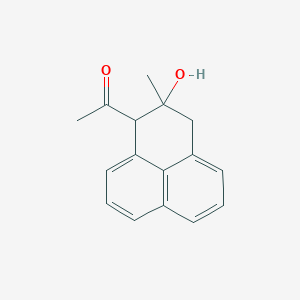

![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
